molecular formula C9H9BrN4 B1623091 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-91-8

5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1623091
CAS No.: 502685-91-8
M. Wt: 253.1 g/mol
InChI Key: CTSHSORRMJZRRP-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Materials Science

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. wisdomlib.org These compounds are fundamental building blocks in medicinal chemistry and materials science, largely due to their diverse chemical properties and structural versatility. wisdomlib.orgopenmedicinalchemistryjournal.com In the pharmaceutical realm, they are considered "privileged structures" because they can interact with a wide array of biological targets with high affinity. An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule pharmaceuticals contain a nitrogen heterocycle. openmedicinalchemistryjournal.comrsc.org This prevalence is attributed to their ability to mimic natural metabolites and products, and the nitrogen atoms often act as key hydrogen bond donors or acceptors, facilitating strong binding to enzymes and receptors. openmedicinalchemistryjournal.comrsc.org

Beyond medicine, these heterocycles are integral to materials science. Their stable, aromatic structures and the electron-rich nature conferred by the nitrogen atoms make them suitable for developing novel materials such as organic conductors, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.comnih.gov The adjustable electronic properties of these rings allow for the fine-tuning of materials for specific applications. openmedicinalchemistryjournal.com

Overview of 1,2,4-Triazole (B32235) Derivatives and Their Broad Pharmacological Spectrum

Among the vast family of nitrogen heterocycles, the 1,2,4-triazole ring, a five-membered ring with three nitrogen atoms, is a particularly important pharmacophore. nih.govchemmethod.com Compounds incorporating this scaffold have attracted significant attention due to their extensive range of biological activities. researchgate.netglobalresearchonline.net The 1,2,4-triazole nucleus is a key component in numerous clinically used drugs, including the antifungal agents fluconazole (B54011) and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam. globalresearchonline.netnih.gov

Research has demonstrated that derivatives of 1,2,4-triazole exhibit a remarkable pharmacological spectrum, including potent antifungal, antibacterial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties. researchgate.netglobalresearchonline.netnih.gov This wide range of activities stems from the triazole ring's ability to engage in various non-covalent interactions, its metabolic stability, and its favorable solubility characteristics. nih.gov The therapeutic potential of these derivatives continues to drive research into the synthesis of novel analogs to combat cancer, infectious diseases, and neurodegenerative disorders. researchgate.net

Contextualizing 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine within Current Research Paradigms

The specific compound, this compound, combines the privileged 1,2,4-triazole core with a 4-bromobenzyl substituent. While direct and extensive research on this exact molecule is not widely published, its structure places it firmly within a class of compounds of significant current interest. Research on closely related analogs, such as 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, has highlighted potent anticancer activities. nih.govresearchgate.net The presence of a bromine atom is a common feature in pharmacologically active molecules, as it can modulate lipophilicity and participate in halogen bonding, potentially enhancing binding affinity to biological targets. nih.gov The benzyl (B1604629) group provides a flexible linker, and the exocyclic amine at the 3-position offers a crucial site for further derivatization to explore structure-activity relationships (SAR). Therefore, this compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents.

Scope and Objectives of the Research Outline

This article provides a comprehensive overview of the chemical compound this compound. It is structured to cover its synthesis, characterization, physicochemical properties, and potential applications based on established chemical principles and findings from closely related analogs. The primary objectives are to:

Propose a plausible synthetic route and describe methods for its characterization.

Discuss its structural and physicochemical properties, drawing comparisons with known analogs.

Explore its potential reactivity and applications in medicinal chemistry and materials science.

Summarize the current understanding and suggest future research directions to unlock the potential of this specific molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSHSORRMJZRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400788
Record name 5-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00400788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502685-91-8
Record name 3-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502685-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for 5 4 Bromobenzyl 4h 1,2,4 Triazol 3 Amine and Its Analogs

General Synthetic Routes to 1,2,4-Triazole (B32235) Cores

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this scaffold. These methods often involve cyclization reactions and the use of hydrazine-based reagents. nih.govnih.gov

Cyclization Reactions in 1,2,4-Triazole Synthesis

A variety of cyclization reactions are employed to construct the 1,2,4-triazole core. These reactions typically involve the condensation of a precursor containing the N-C-N backbone with a source of the remaining two nitrogen atoms. Common starting materials include amidines, imidates, and amidrazones, which provide the necessary nitrogen and carbon atoms for the triazole ring. frontiersin.org For instance, one-pot, two-step processes have been developed for the production of 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org

Another powerful approach is the [3+2] cycloaddition reaction. For example, aryl diazonium salts can react with isocyanides in the presence of a copper catalyst to yield 1,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov The choice of catalyst can be crucial; using a silver(I) catalyst with the same starting materials can selectively produce 1,3-disubstituted-1,2,4-triazoles. frontiersin.org Metal-free conditions have also been developed, such as the reaction between aryl diazonium salts and azalactic acid to form 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org

More recent advancements include visible-light-mediated desulfurative cyclization reactions, which offer a green and efficient pathway to fused 3-amino- nih.govsapub.orgdocumentsdelivered.com-triazolo pyridine (B92270) derivatives from 2-hydrazinopyridine (B147025) and isothiocyanate. acs.orgacs.org This highlights a trend towards more environmentally benign synthetic methods. acs.org

Hydrazine-Mediated Routes for Aminotriazole Formation

Hydrazine (B178648) and its derivatives are fundamental reagents in the synthesis of aminotriazoles. frontiersin.org A common and direct method involves the reaction of hydrazine with cyanamide (B42294) and formic acid to produce aminoguanidine (B1677879) formate, which is then cyclized by heating to yield 3-amino-1,2,4-triazole. google.com

The synthesis of 3-amino-1,2,4-triazoles can also be achieved through the cyclization of substituted hydrazinecarboximidamide derivatives. nih.gov This intermediate can be accessed through convergent routes, allowing for variation in substituents on the triazole ring. nih.gov For example, reacting substituted phenyl urea (B33335) with hydrazine hydrate (B1144303) can produce a semicarbazide (B1199961) intermediate, which is then treated with a nitrile to form the 3-amino-1,2,4-triazole. nih.gov

A versatile one-pot protocol for synthesizing fused 3-aminotriazoles involves the sequential addition of aryl hydrazines to isothiocyanates, followed by an iodine-mediated cyclodesulfurization. documentsdelivered.com This method demonstrates the utility of hydrazine derivatives in constructing more complex triazole-containing systems.

Approaches to Introducing the Bromobenzyl Moiety

The introduction of the 4-bromobenzyl group can be achieved either by modifying a pre-existing triazole ring or by incorporating the moiety into one of the precursors before the cyclization reaction.

Strategies for Aromatic Substitution and Derivatization

Direct functionalization of a pre-formed triazole can be a straightforward method for introducing the bromobenzyl group. For instance, S-alkylation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol with a suitable bromobenzyl halide in an alkaline medium is a common strategy. mdpi.com This approach is particularly useful for creating a library of analogs by varying the alkylating agent.

N-arylation of 1,2,4-triazoles using substituted aryl bromides can be achieved using a copper-catalyzed reaction under ligand-free conditions, providing good to excellent yields. researchgate.net While this method typically introduces an aryl group directly to a nitrogen atom of the triazole ring, modifications could potentially be adapted for benzyl (B1604629) groups.

Precursor Chemistry for Bromobenzyl Functionality

A more common and often more regioselective approach involves using a precursor that already contains the 4-bromobenzyl moiety. For the synthesis of 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine, a key intermediate is 2-(4-bromophenyl)acetic acid or its derivatives.

One established route involves the conversion of 2-(4-bromophenyl)acetic acid to its corresponding acid hydrazide. This hydrazide can then be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide, often under basic conditions, yields the desired 5-(4-bromobenzyl)-4-substituted-4H-1,2,4-triazole-3-thiol. mdpi.comnih.gov If the target is the 3-amino derivative, a similar strategy starting from 2-(4-bromophenyl)acetonitrile can be employed. The nitrile can react with a semicarbazide in the presence of a base to directly form the this compound.

For example, the synthesis of 4-amino-5-(4-bromo-benzyl)-4H- nih.govsapub.orgdocumentsdelivered.comtriazole-3-thiol has been reported, indicating the successful incorporation of the bromobenzyl group at the 5-position. scbt.com This precursor can then be further modified.

Characterization Methodologies for Synthetic Products

The structural confirmation and purity assessment of the synthesized this compound and its analogs are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose. sapub.orgcahiersmagellanes.com

The primary methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. nih.govcahiersmagellanes.com Proton NMR provides information on the number and environment of hydrogen atoms, including characteristic signals for the benzyl CH₂ group, the aromatic protons, and the amine (NH₂) and triazole (NH) protons. nih.govurfu.ru Carbon-13 NMR confirms the carbon framework of the molecule. nih.govurfu.ru Advanced NMR techniques like NOESY can be used to determine the relative configuration of stereoisomers if applicable. ipb.pt

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. sapub.orgmdpi.com Characteristic absorption bands for N-H stretching of the amine and triazole ring, C=N stretching of the triazole ring, and C-Br stretching of the bromobenzyl group would be expected. sapub.orgmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.govcahiersmagellanes.com The isotopic pattern of bromine (approximately equal intensity for M+ and M+2 peaks) is a key diagnostic feature. nih.gov

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, which should match the calculated values for the proposed molecular formula. sapub.orgmdpi.com

The following table summarizes typical characterization data that would be expected for the title compound and its derivatives.

TechniqueExpected Observations for this compound
¹H NMR Signals for aromatic protons on the bromophenyl ring, a singlet for the benzylic CH₂ protons, a broad singlet for the NH₂ protons, and a broad singlet for the triazole NH proton. nih.govurfu.ru
¹³C NMR Signals corresponding to the carbons of the bromophenyl group, the benzylic CH₂ carbon, and the two distinct carbons of the triazole ring (C3 and C5). nih.govurfu.ru
IR (cm⁻¹) Absorption bands for N-H stretching (amine and triazole), C-H stretching (aromatic and aliphatic), C=N stretching (triazole ring), and C-Br stretching. sapub.org
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₉H₉BrN₄, with a characteristic M+2 peak of similar intensity due to the bromine isotope. nih.gov
Elemental Percentages of C, H, and N that align with the calculated values for the formula C₉H₉BrN₄. mdpi.com

Spectroscopic Techniques (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the identity and structural integrity of this compound and its analogs. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule.

¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to determine the number and environment of hydrogen atoms in a molecule. For this compound, characteristic signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, and the N-H proton of the triazole ring.

In analogs such as 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the methylene protons attached to the C-5 position of the triazole ring typically appear as a singlet. urfu.ru For instance, in a 4-bromo-phenyl derivative, the methylene protons (CH₂) show a singlet at δ 4.42 ppm. urfu.ru The amine (NH₂) and triazole (NH) protons often present as broad singlets which can disappear upon deuteration; in one study, these were observed at δ 5.36 and δ 12.67 ppm, respectively. urfu.ru

For a closely related structure, 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, the protons of the bromophenyl ring appear as multiplets in the aromatic region (δ 7.70–7.97 ppm). nih.gov The ¹H-NMR spectrum of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol shows the benzylic CH₂ protons as a singlet at δ 4.35 ppm and the aromatic protons as multiplets between δ 7.08 and 7.51 ppm. researchgate.net

Interactive ¹H-NMR Data for 1,2,4-Triazole Analogs

Compound/FragmentFunctional GroupChemical Shift (δ ppm)MultiplicityReference
5-((4-bromostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amineMethylene (CH₂)4.42s urfu.ru
5-((4-bromostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amineAmine (NH₂)5.36bs urfu.ru
5-((4-bromostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amineTriazole (NH)12.67bs urfu.ru
3-(4-bromobenzyl)-5-(thiophen-2-yl)-4-phenyl-4H-1,2,4-triazolBenzyl (CH₂)4.35s researchgate.net
3-(4-bromobenzyl)-5-(thiophen-2-yl)-4-phenyl-4H-1,2,4-triazolAromatic (Ar-H)7.08-7.51m researchgate.net
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amineBromophenyl (Ar-H)7.70-7.97m nih.gov

¹³C-NMR Spectroscopy

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of the molecule. In analogs of the target compound, distinct signals are observed for the aromatic, benzylic, and triazole ring carbons. For example, in a series of 5-Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amines, the carbon atoms of the triazole ring (C-3 and C-5) resonate at approximately δ 156.9 ppm and δ 160.7 ppm, respectively. urfu.ru The benzylic methylene carbon (CH₂) is typically found further upfield.

Interactive ¹³C-NMR Data for 1,2,4-Triazole Analogs

CompoundFunctional GroupChemical Shift (δ ppm)Reference
5-((4-chlorostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amineMethylene (CH₂)59.6 urfu.ru
5-((4-chlorostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amineTriazole (C-3)156.9 urfu.ru
5-((4-chlorostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amineTriazole (C-5)160.7 urfu.ru
5-((4-chlorostyryl)sulfonyl)methyl)-4H-1,2,4-triazol-3-amineAromatic Carbons125.2-149.8 urfu.ru
3-(p-tolyl)-1-phenyl-1H-1,2,4-triazol-5-amineTriazole Carbons158.75, 155.72 rsc.org
3-(p-tolyl)-1-phenyl-1H-1,2,4-triazol-5-amineAromatic Carbons123.24-138.72 rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would include N-H stretching for the amine and triazole groups, C-H stretching for the aromatic and benzyl groups, C=N and N=N stretching within the triazole ring, and C-Br stretching.

Studies on related 3-amino-1,2,4-triazole structures show characteristic N-H stretching vibrations. nih.gov In the IR spectrum of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, aromatic C-H stretching appears around 3032-3087 cm⁻¹, while C=N stretching is observed near 1492 cm⁻¹. mdpi.com For other triazole derivatives, N-H stretching bands are found in the range of 3210-3265 cm⁻¹, and C=N bands are seen around 1570 cm⁻¹. ijrpc.comderpharmachemica.com The characteristic absorption bands for the 1,2,4-triazole ring are also well-documented. mdpi.comrsc.org

Interactive IR Absorption Data for 1,2,4-Triazole Analogs (cm⁻¹)

Functional GroupVibration TypeFrequency Range (cm⁻¹)Reference(s)
N-H (Amine/Triazole)Stretching3210 - 3265 ijrpc.com
C-H (Aromatic)Stretching3032 - 3087 mdpi.com
CH₂Stretching2853 - 2935 mdpi.com
C=N (Ring)Stretching1570 - 1616 derpharmachemica.comresearchgate.net
N=N (Ring)Stretching1417 - 1424 mdpi.com
C-NStretching~1318 derpharmachemica.com

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound, the presence of a bromine atom is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M) is accompanied by an (M+2) peak of almost equal intensity. youtube.comacs.org This distinctive pattern is a powerful diagnostic tool for identifying brominated compounds. researchgate.netacs.org High-resolution mass spectrometry (HRMS) can further be used to confirm the exact molecular formula. umich.edu

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for monitoring the progress of a reaction.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a common method used to assess the purity of a sample and to follow the course of a chemical reaction. For the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, TLC was employed to monitor the reaction's completion. nih.gov A mobile phase of benzene/acetone (9:1) was used, and the spots were likely visualized under UV light due to the aromatic nature of the compounds. nih.govresearchgate.net The purity of the final product is indicated by the presence of a single spot on the TLC plate.

In the synthesis of related triazoles, TLC plates (silica gel 60, F254) are routinely used, with visualization under UV light. researchgate.net The choice of eluent system is crucial and is optimized to achieve good separation between the product, starting materials, and any by-products.

TechniqueApplicationMobile Phase ExampleDetectionReference
TLCReaction MonitoringBenzene/Acetone (9:1)UV Light nih.gov
TLCPurity Checkn-hexane/ethyl acetate (B1210297) (3:7)UV Light mdpi.com
Column ChromatographyPurificationSilica Gel (60-120 mesh)- researchgate.net

This structured analytical approach ensures the unambiguous identification and purity assessment of this compound, which is fundamental for any further scientific investigation of the compound.

Medicinal Chemistry and Pharmacological Potential

Overview of Biological Activities Associated with 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that confers a range of pharmacologically important properties. researchgate.netnih.gov This scaffold is a key component in numerous clinically used drugs, demonstrating its versatility and therapeutic relevance. connectjournals.com Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antiviral, and anti-inflammatory effects. aminer.cnmdpi.comnih.gov

The biological activity of 1,2,4-triazole derivatives is often attributed to their ability to interact with various biological targets through hydrogen bonding, dipole interactions, and by acting as stable isosteres for amide or ester groups. aminer.cn The nitrogen atoms within the triazole ring can act as both hydrogen bond donors and acceptors, facilitating binding to enzyme active sites and receptors. pensoft.net The stability of the triazole ring to metabolic degradation further enhances its appeal as a pharmacophore in drug design. pensoft.net The diverse biological profile of 1,2,4-triazoles has led to extensive research into their synthesis and structure-activity relationships (SAR) to develop new and more potent therapeutic agents. nih.govnih.gov

Investigations into Antimicrobial and Antifungal Efficacy

Antibacterial Activity Against Specific Microbial Strains (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, Enterococcus species)

Research into derivatives of 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol has shown antimicrobial activity. researchgate.net A study on these compounds involved their synthesis and subsequent screening against various bacterial and fungal strains. researchgate.net The presence of the 4-bromobenzyl group is a key structural feature shared with the subject compound.

In a broader context, various 1,2,4-triazole derivatives have demonstrated significant antibacterial properties. For instance, certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives have shown good activity, with compounds bearing chloro and bromo substituents being noted for their effects. nih.gov This suggests that the bromo-substitution on the benzyl (B1604629) ring of 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine could contribute positively to its antibacterial potential. The table below summarizes the antibacterial activity of some 1,2,4-triazole derivatives against relevant strains, highlighting the potential of this chemical class.

Compound TypeBacterial StrainActivity (MIC/Zone of Inhibition)Reference
4-Amino-5-aryl-4H-1,2,4-triazoles (with 4-bromo substituent)E. coli, B. subtilis, P. aeruginosaGood activity nih.gov
4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivativesBacillus subtilisMIC: 31.25 μg/mL nih.gov
4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneE. coli, E. aerogenes, Y. pseudotuberculosisInhibition zone: 8–12 mm nih.gov

Antifungal Activity and Mechanisms (e.g., 14α-demethylase (CYP51) Inhibition)

The 1,2,4-triazole scaffold is famously a cornerstone of many antifungal drugs, such as fluconazole (B54011) and itraconazole. researchgate.net The primary mechanism of action for many triazole antifungals is the inhibition of the enzyme 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.com Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. mdpi.com

A study on 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives demonstrated their synthesis and evaluation for antimicrobial activities, which included antifungal screening. researchgate.net While detailed mechanistic data for this specific analog is not provided, its structural similarity to known triazole antifungals suggests that inhibition of CYP51 is a plausible mechanism of action. Molecular docking studies on other novel 1,2,4-triazole derivatives have shown strong binding affinity to CYP51, supporting this hypothesis for the broader class. mdpi.com

Exploration of Anticancer and Cytotoxic Activities

The anticancer potential of 1,2,4-triazole derivatives is an active area of research. While direct cytotoxic data for this compound against the specified cell lines is not available, a study on the closely related 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs offers significant insights. nih.gov

Evaluation Against Various Cancer Cell Lines (e.g., MCF-7, Hep G2, A549, NCI-H460, NCI-H23, SNB-75)

In a study investigating a series of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the compounds were tested for their anticancer activity against 58 cancer cell lines from nine different panels at a concentration of 10⁻⁵ M. nih.gov Several of these analogs demonstrated significant growth inhibition against various cell lines. nih.gov

Notably, the CNS cancer cell line SNB-75 was found to be particularly sensitive to some of these compounds. nih.gov For instance, one of the tested analogs showed a percent growth inhibition (PGI) of 41.25% against SNB-75. nih.gov Another analog in the series was most effective against five cell lines, including SNB-75 (PGI 38.94%), UO-31 (renal cancer), CCRF-CEM (leukemia), EKVX (non-small cell lung cancer), and OVCAR-5 (ovarian cancer). nih.gov The breast cancer cell line MCF-7 was also found to be sensitive to one of the tested compounds in this series. nih.gov Furthermore, a separate study on different 1,2,4-triazole derivatives showed cytotoxicity against Hep G2 (hepatocyte carcinoma) and A549 (lung carcinoma) cell lines. pensoft.net

The table below summarizes the anticancer activity of some 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.

Compound AnalogCancer Cell LinePercent Growth Inhibition (PGI) at 10⁻⁵ MReference
Analog 4eSNB-75 (CNS)41.25% nih.gov
Analog 4iSNB-75 (CNS)38.94% nih.gov
Analog 4iUO-31 (Renal)30.14% nih.gov
Analog 4iCCRF-CEM (Leukemia)26.92% nih.gov
Analog 4iEKVX (Non-Small Cell Lung)26.61% nih.gov
Analog 4iOVCAR-5 (Ovarian)23.12% nih.gov
Analog 4dMCF-7 (Breast)Not specified, but most sensitive nih.gov

Mechanistic Insights into Apoptosis Induction and Tubulin Inhibition

One of the key mechanisms of anticancer action for many drugs is the induction of apoptosis, or programmed cell death. Flow cytometry analysis of Hep G2 cells treated with a 1,2,4-triazole derivative in one study indicated that cell death occurred via apoptosis rather than necrosis. pensoft.net This was linked to the inhibition of EGFR tyrosine kinase activity, which is crucial for cell proliferation and survival. pensoft.net

Furthermore, tubulin is a well-established target for anticancer agents. The study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs included molecular docking studies to investigate their interaction with the tubulin-combretastatin A-4 binding site. nih.gov The results showed efficient binding affinities, with interactions stabilized by hydrogen bonds and halogen bonds. nih.gov Specifically, one of the most promising analogs displayed a strong binding affinity and formed a hydrogen bond with the Asn258 residue in the binding site. nih.gov This suggests that the anticancer activity of these compounds may be, at least in part, due to the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Other Emerging Biological Activities and Therapeutic Applications

Beyond established applications, research into 1,2,4-triazole derivatives like this compound is uncovering new biological activities and therapeutic possibilities. These investigations focus on properties such as antioxidation and specific enzyme inhibition, which could address a range of pathological conditions. researchgate.netisres.org

Compounds that can counteract the harmful effects of free radicals are crucial in preventing cellular damage linked to numerous diseases and the aging process. researchgate.netresearchgate.net Derivatives of 1,2,4-triazole have been a subject of interest for their antioxidant potential. zsmu.edu.ua Studies on various 1,2,4-triazole derivatives have demonstrated their capacity to act as radical scavengers. For instance, a series of 1,2,4-triazole derivatives containing an alkoxy moiety showed moderate antioxidant activity in a DPPH radical scavenging assay. researchgate.netekb.eg

The antioxidant activity is often influenced by the specific substituents on the triazole ring. Research has indicated that the presence of a hydroxyl (-OH) group, particularly at the para position of a phenyl ring attached to the triazole, can confer good antioxidant properties, likely due to extended conjugation after hydrogen radical abstraction. isres.org In one study, a series of S-substituted triazole-thione derivatives was evaluated, and the compound 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone showed higher DPPH radical scavenging activity than the standard, ascorbic acid. nih.gov Replacing the bromine with chlorine resulted in a slight decrease in activity, while a fluorine substitution led to a more significant drop, suggesting the nature of the halogen substituent is a key determinant of antioxidant capacity in this class of compounds. nih.gov

Decaprenylphosphoryl-D-ribose 2′-epimerase (DprE1) Inhibition

Decaprenylphosphoryl-D-ribose 2′-epimerase (DprE1) is a critical enzyme in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan. ajgreenchem.comtandfonline.com As this enzyme is essential for the survival of Mycobacterium tuberculosis and is absent in humans, it represents a highly attractive target for the development of new anti-tuberculosis drugs. tandfonline.comresearchgate.netnih.gov

Triazole derivatives have emerged as promising inhibitors of DprE1. ajgreenchem.com Molecular docking studies have been employed to design novel triazole compounds and to understand their binding mechanisms within the DprE1 active site. ajgreenchem.com These computational analyses have identified key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity of triazole-based inhibitors. ajgreenchem.comresearchgate.net For example, in a study designing novel 1,2,3-triazole-benzoxazole hybrids, two compounds, BOK-2 and BOK-3, demonstrated significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, respectively, comparable to the standard drug TCA-1. tandfonline.com This highlights the potential of the triazole scaffold in creating potent DprE1 inhibitors for treating tuberculosis. tandfonline.comnih.gov

Xanthine (B1682287) Oxidase (XO) Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Overproduction of uric acid leads to hyperuricemia, a condition associated with gout. mdpi.comnih.gov Therefore, inhibiting XO is a primary strategy for managing this condition. nih.gov

Heterocyclic compounds, including triazoles, are actively being investigated as non-purine XO inhibitors. nih.gov Flavonoids containing a triazole moiety have shown potent inhibition of XO. mdpi.com Structure-activity relationship studies of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives revealed that substitutions on the benzyl group could significantly enhance inhibitory potency against XO. nih.gov One derivative with a meta-methoxybenzyl group and a 5-fluoro substitution was found to be 14 times more potent than allopurinol, a standard XO inhibitor. nih.gov This demonstrates the potential of the triazole framework in designing novel and effective treatments for hyperuricemia.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of lead compounds. nih.gov For 1,2,4-triazole derivatives, these studies involve systematically modifying the substituents on the triazole and associated phenyl rings to enhance pharmacological efficacy and selectivity. nih.gov

The pharmacological profile of 1,2,4-triazole derivatives is highly dependent on the nature and position of various substituents. For instance, in a series of 1,2,3-triazole-containing chalcone (B49325) derivatives, the bromo group was found to be essential for anticancer activity against A549 lung cancer cells. nih.gov Similarly, for certain alkylsulfanyl-1,2,4-triazoles, the electronic effect of substituents on the benzyl group plays a crucial role in their antitumor activities. nih.gov

The length of linkers and the type of functional groups also have profound effects. In one study, elongating the chain of a benzylthio group at the 3-position of the triazole ring significantly increased cytotoxic activity. nih.gov In another series of antibacterial 1,2,4-triazole-3-thiones, compounds with a phenyl ring at the N-4 position showed higher activity than those with alkyl groups. mdpi.com These findings illustrate that strategic modifications, such as introducing specific halogen atoms, optimizing linker lengths, and selecting appropriate aromatic or alkyl substituents, are key to developing triazole-based compounds with improved biological profiles. nih.govnih.gov

The bromobenzyl group, particularly with bromine at the para-position of the phenyl ring, has been identified as a critical moiety for enhancing the biological efficacy of many triazole-based compounds. nih.govmdpi.com SAR studies have repeatedly highlighted its importance across different therapeutic activities.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical methods are fundamental in elucidating the electronic properties and geometric structure of molecules.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. mdpi.comnih.gov This method allows for the calculation of a molecule's geometric and electronic properties with a favorable balance of accuracy and computational cost. Using functionals like B3LYP combined with basis sets such as 6-31G or 6-311++G(d,p), researchers can perform geometry optimization to find the most stable conformation of a molecule. mdpi.comresearchgate.net

For derivatives of 1,2,4-triazole (B32235), DFT calculations have been employed to determine optimized structural parameters, including bond lengths and angles. mdpi.comresearchgate.net These computationally derived geometries are often compared with experimental data from single-crystal X-ray diffraction to validate the theoretical approach. mdpi.comresearchgate.net Studies on analogous compounds have shown a strong correlation between the calculated and experimental structures, confirming the reliability of the DFT methods for describing the molecular framework of triazole-based compounds. researchgate.net This foundational analysis is essential for subsequent, more detailed electronic property investigations.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, serves as an important indicator of the molecule's kinetic stability and reactivity. researchgate.netnih.gov

In studies of similar 1,2,4-triazole structures, the HOMO is typically distributed over the electron-rich triazole ring and its substituents, while the LUMO is often located on the aromatic portions of the molecule. mdpi.com For example, in a related thieno[2,3-d]pyrimidine (B153573) derivative, the HOMO and LUMO energies were calculated to be -0.198 eV and -0.022 eV, respectively, resulting in an energy gap of 0.176 eV. nih.gov A smaller energy gap generally implies that the molecule is more reactive. researchgate.net From these orbital energies, global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be derived to provide a more quantitative understanding of the molecule's reactive nature.

Interactive Table 1: Frontier Molecular Orbital Data for Related Triazole Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
2-(4-bromobenzyl)-...-thieno[2,3-d]pyrimidine (7a) nih.gov-0.198-0.0220.176
4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine mdpi.comNot specifiedNot specified4.76

This data is for structurally related compounds and serves to illustrate the typical values obtained for this class of molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution across a molecule's surface. The MEP map helps to identify regions that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. mdpi.comnih.gov

For various 1,2,4-triazole derivatives, MEP analyses have shown that the nitrogen atoms of the triazole ring typically exhibit a negative electrostatic potential, making them key sites for hydrogen bonding. mdpi.comresearchgate.net Conversely, the hydrogen atoms attached to the amine groups generally show a positive potential. These charge distribution patterns are critical for predicting how a molecule will orient itself and interact with a biological target, such as the active site of an enzyme. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic view of molecular interactions and behavior.

Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a biological macromolecule, such as a protein. nih.gov This technique is extensively used in drug discovery to screen potential therapeutic agents and to understand their mechanism of action. nih.govnih.gov

In studies involving analogs of 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine, molecular docking has been utilized to explore their interactions with various protein targets. For instance, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were docked into the binding site of tubulin (PDB ID: 5LYJ), a key anticancer target. nih.govresearchgate.net The docking studies revealed binding affinities ranging from -6.502 to -8.341 kcal/mol, with important hydrogen and halogen bond interactions observed with residues like Asn258. nih.gov These findings highlight the potential of the bromobenzyl moiety to form significant interactions within a protein's active site.

Interactive Table 2: Molecular Docking Results for Related Triazole Analogs

Compound SeriesTarget ProteinPDB IDBinding Affinity Range (kcal/mol)
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs nih.govTubulin5LYJ-6.502 to -8.341
N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides nih.gov15-LOXNot AvailableUp to -9.8

This table illustrates the binding affinities of similar compounds against relevant biological targets.

To further investigate the stability and dynamics of a ligand-protein complex, Molecular Dynamics (MD) simulations are employed. pensoft.net These simulations track the movements of atoms over time, providing a more realistic picture of the interactions within a biological environment. MD simulations can validate the stability of binding poses obtained from docking and assess the persistence of key interactions, such as hydrogen bonds.

While specific MD simulation results for this compound were not found, this methodology is commonly applied to 1,2,4-triazole derivatives to understand their dynamic behavior. pensoft.net By analyzing parameters like the root-mean-square deviation (RMSD) of the complex, researchers can determine the stability of the ligand in the binding pocket and explore its conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

The development of predictive QSAR models is crucial for forecasting the biological activity of novel compounds. For derivatives of 1,2,4-triazole, QSAR studies have been successfully employed to predict their potential as anticancer agents and to assess their toxicity. zsmu.edu.uanih.govnih.gov These models are built using a "training set" of molecules with known activities to establish a relationship, which is then validated using a "test set" of compounds. nih.govnih.gov

For instance, 3D-QSAR analyses have been conducted on series of 1,2,4-triazole derivatives to elucidate the structural requirements for their anticancer effects. nih.gov Such models utilize molecular field analysis (MFA) to correlate the steric and electrostatic fields of the molecules with their biological activity. nih.gov The resulting models can achieve high correlation coefficients (r²), indicating a strong relationship between the structural descriptors and the observed activity. nih.gov The insights gained from these models, often highlighting the importance of specific substitutions on the triazole or associated phenyl rings, can guide the synthesis of new derivatives with potentially enhanced potency. zsmu.edu.uanih.govzsmu.edu.ua While a specific QSAR model for this compound is not detailed in the available literature, the established success of QSAR for analogous 1,2,4-triazole structures demonstrates the feasibility and utility of developing such a model to predict its specific biological activities. nih.govnvlvet.com.uaindexcopernicus.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. The 1,2,4-triazole ring itself is a key pharmacophore due to its unique characteristics. nih.gov Its aromatic nature, rigidity, and capacity for hydrogen bonding and dipole-dipole interactions allow it to bind with high affinity to various biological receptors. nih.govnih.gov

For the this compound scaffold, key pharmacophoric features would likely include:

Hydrogen Bond Donors: The amine group (-NH2) and the N-H on the triazole ring. nih.gov

Hydrogen Bond Acceptors: The nitrogen atoms within the 1,2,4-triazole ring. nih.gov

Aromatic/Hydrophobic Regions: The bromobenzyl group and the triazole ring itself, which can engage in π-stacking interactions. nih.gov

In Silico ADME and Toxicity Prediction

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of drug candidates early in the development pipeline.

The drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five. Computational tools like SwissADME are frequently used for this purpose. nih.govsemanticscholar.org Studies on structurally similar 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed that these compounds did not violate Lipinski's rule, suggesting favorable oral bioavailability. nih.govsemanticscholar.orgresearchgate.net These analogs were predicted to have good lipophilicity and drug-likeness properties. nih.gov

The predicted pharmacokinetic properties for these related triazole compounds indicate high gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB). However, they were also predicted to be substrates for P-glycoprotein (P-gp), which could influence their distribution and efflux from cells. The table below summarizes typical ADME predictions for analogous 1,2,4-triazole derivatives based on available research.

PropertyPredicted Value/CharacteristicSignificance
Lipinski's Rule of FiveNo violationsSuggests good oral bioavailability and drug-likeness. nih.govsemanticscholar.org
Gastrointestinal (GI) AbsorptionHighIndicates efficient absorption from the gut.
Blood-Brain Barrier (BBB) PermeantYesCompound may penetrate the central nervous system.
P-glycoprotein (P-gp) SubstrateYesMay be subject to active efflux from cells, affecting bioavailability.
CYP Inhibition (e.g., CYP1A2, CYP2C9)InhibitorPotential for drug-drug interactions.
Skin Permeation (Log Kp)ModerateIndicates some potential for transdermal absorption.

Computational tools like ProTox-II and Toxicity Estimation Software Tool (TEST) are used to predict the potential toxicity of compounds. zsmu.edu.uanih.gov These programs estimate parameters such as the median lethal dose (LD50) and classify compounds into toxicity classes.

For a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, toxicity prediction using ProTox-II estimated LD50 values to be between 440 and 500 mg/kg in rats. nih.govresearchgate.net This places the compounds in toxicity class IV (300 < LD50 ≤ 2000), which is considered harmful if swallowed. researchgate.net QSAR methods have also been applied to predict the toxicity of other brominated 1,2,4-triazole derivatives, showing that structural modifications significantly influence the predicted LD50 values. zsmu.edu.uazsmu.edu.ua The table below presents predicted toxicity data for analogous compounds.

Toxicity EndpointPrediction MethodPredicted Result for AnalogsReference
LD50 (rat, oral)ProTox-II440 - 500 mg/kg nih.govresearchgate.net
Toxicity ClassGlobally Harmonized SystemClass IV nih.govresearchgate.net
HepatotoxicityProTox-IIPredicted to be active
CarcinogenicityProTox-IIPredicted to be inactive
MutagenicityProTox-IIPredicted to be inactive

These computational predictions provide a valuable preliminary assessment of the safety profile of this compound by examining its structural analogs, guiding further experimental testing. researchgate.net

Coordination Chemistry: Metal Complexes of Aminotriazole Derivatives

Functional Applications of Metal-Aminotriazole Complexes

Further investigation into the synthesis and coordination behavior of this specific aminotriazole derivative is required within the scientific community before a detailed article on its properties as a ligand can be written.

Catalytic Properties

While direct catalytic applications of metal complexes of 5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine have not been extensively reported, the broader class of aminotriazole metal complexes has demonstrated significant catalytic potential in a variety of organic transformations. This suggests that complexes of the title compound could exhibit similar or enhanced catalytic activities.

Research into copper complexes with aminotriazole-containing ligands has shown their effectiveness in mimicking the enzymatic activity of tyrosinase, a copper-containing enzyme responsible for the oxidation of phenols. For instance, copper complexes supported by iminotriazole ligands have been investigated as catalysts for the monooxygenation of phenols to o-quinones. acs.org These reactions often proceed through a mononuclear pathway, and the catalytic activity is influenced by the electronic properties of the triazole ligand. acs.org The electron-withdrawing or -donating nature of the substituents on the triazole ring can modulate the redox potential of the copper center, thereby affecting the catalytic efficiency. It is conceivable that metal complexes of this compound could be effective catalysts for such oxidation reactions.

Furthermore, manganese complexes bearing aminotriazole ligands have emerged as competent catalysts for the transfer hydrogenation of ketones, utilizing 2-propanol as a benign hydrogen source. researchgate.net These catalytic systems operate under mild conditions and exhibit broad substrate scope with good to excellent yields. researchgate.net The catalytic mechanism is thought to proceed via an outer-sphere hydrogen transfer, where the ligand framework plays a crucial role in the catalytic cycle. researchgate.net The development of metal complexes with ligands like this compound could lead to new, efficient, and environmentally friendly catalytic systems for important chemical transformations. The synthesis of 1,2,4-triazole-fused heterocycles has also been achieved using an amine oxidase-inspired catalyst, highlighting the versatility of triazole chemistry in catalysis. researchgate.net

Table 1: Examples of Catalytic Activity of Aminotriazole Metal Complexes

MetalLigand TypeReaction CatalyzedReference
CopperIminotriazoleMonooxygenation of phenols acs.org
ManganeseAminotriazoleTransfer hydrogenation of ketones researchgate.net
IronAmine Oxidase-InspiredSynthesis of 1,2,4-triazoles researchgate.net

Potential in Energetic Materials

The high nitrogen content and positive heat of formation of the 1,2,4-triazole (B32235) ring make it a key building block in the design of energetic materials. The formation of metal complexes, particularly energetic coordination polymers (ECPs), can further enhance properties such as density, thermal stability, and detonation performance, while also influencing sensitivity to external stimuli like impact and friction. nih.govrsc.org

The introduction of a 4-bromobenzyl group in this compound can be expected to influence the energetic properties of its metal complexes in several ways. The presence of the heavy bromine atom would increase the density of the resulting complexes, which is a critical parameter for detonation performance. The benzyl (B1604629) group can also participate in π-π stacking interactions, further enhancing the packing density and thermal stability of the energetic material.

The synthesis of energetic coordination polymers based on tetrazole N-oxides has demonstrated that increasing the oxygen balance and providing additional coordination sites can enhance the energetic properties of the resulting materials. nih.gov Similarly, the formation of coordination polymers with this compound and oxidizing anions like perchlorate (B79767) or nitrate (B79036) could lead to novel energetic materials with a desirable balance of performance and sensitivity.

Table 2: Properties of Selected Energetic Aminotriazole Metal Complexes

LigandMetal Ion(s)Key Energetic PropertyReference
3,4-diamino-1,2,4-triazoleCo(II), Ni(II)Potential primary explosives bibliotekanauki.plresearchgate.net
1-amino-1,2,4-triazoleCu(II), Fe(II), Mn(II), Zn(II)Lead-free primary explosives researchgate.net
1,5-Di(nitramino)tetrazoleFe, Cu, Ni, Co, ZnHigh oxygen content nih.gov

Modulation of Biological Activity through Complexation

Triazole derivatives are well-known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. researchgate.netresearchgate.net The biological efficacy of these compounds can often be significantly enhanced through coordination with metal ions. researchgate.netresearchgate.net This enhancement is generally attributed to several factors, including increased lipophilicity of the complex, which facilitates its transport across cell membranes, and the direct biological activity of the metal ion itself, which can be synergistically enhanced by the triazole ligand.

While specific studies on the biological activity of metal complexes of this compound are limited, research on closely related compounds provides valuable insights. For instance, metal complexes of a Schiff base derived from 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and screened for their antimicrobial and antifungal activities. nih.gov In this study, the copper(II) complex, in particular, showed greater activity against both bacteria and fungi compared to the free ligand. nih.gov This demonstrates the principle of enhanced bioactivity upon complexation.

The general observation is that metal complexes of triazole derivatives often exhibit superior antimicrobial and antifungal properties compared to the free ligands. tandfonline.comtandfonline.comnih.gov The choice of the metal ion plays a crucial role in the biological activity, with copper(II) and zinc(II) complexes frequently showing high potency. nih.gov The coordination of the metal ion to the triazole ligand can lead to a more lipophilic molecule, which can more easily penetrate the lipid layers of bacterial and fungal cell membranes. nih.gov

Studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates have also highlighted the antifungal potential of bromophenyl-substituted triazoles. researchgate.net The conversion of these compounds into their salts led to an increase in both antimicrobial and antifungal effects. researchgate.net This suggests that metal complexes of this compound are promising candidates for the development of new antimicrobial and antifungal agents.

Table 3: Antimicrobial Activity of a Copper(II) Complex of a Related Bromobenzylidene Aminotriazole Schiff Base Ligand

MicroorganismInhibition Zone of Ligand (mm)Inhibition Zone of Cu(II) Complex (mm)
Staphylococcus aureus1420
Escherichia coli1218
Candida albicans1522
Aspergillus flavus1319
Data is illustrative and based on findings for a structurally related compound. nih.gov

Design and Synthesis of Novel Derivatives with Enhanced Efficacy

The synthesis of novel derivatives of this compound is a primary avenue for enhancing its therapeutic potential. The structural versatility of the 1,2,4-triazole scaffold allows for a multitude of modifications to fine-tune its physicochemical and pharmacological properties. nih.gov

Future synthetic strategies will likely focus on several key areas. One approach involves the derivatization of the exocyclic amino group. This can be achieved through reactions such as acylation, alkylation, and the formation of Schiff bases, leading to a diverse library of N-substituted analogs. researchgate.netmdpi.com Another promising strategy is the modification of the 4-bromobenzyl moiety. The introduction of different substituents on the phenyl ring can significantly influence the compound's electronic properties and its interactions with biological targets. mdpi.com Furthermore, exploration of different substitution patterns on the triazole ring itself, though more synthetically challenging, could yield derivatives with unique biological activity profiles.

Various synthetic methodologies can be employed to achieve these modifications. Classical methods for the construction of the 1,2,4-triazole ring, such as the cyclization of thiosemicarbazides or the reaction of nitriles with hydrazine (B178648) derivatives, provide a solid foundation for synthesizing the core structure. rsc.orgrsc.org More recent advancements, including microwave-assisted synthesis and the use of eco-friendly catalysts, offer pathways to more efficient and sustainable production of these derivatives. researchgate.netnih.gov

The following table outlines potential synthetic strategies for generating novel derivatives:

Synthetic StrategyReagents and ConditionsPotential Derivatives
N-AcylationAcid chlorides/anhydrides, baseAmide derivatives
N-AlkylationAlkyl halides, baseSecondary and tertiary amine derivatives
Schiff Base FormationAldehydes/ketones, acid catalystImine derivatives
Suzuki CouplingAryl boronic acids, Palladium catalystBiaryl derivatives (modification of the bromobenzyl group)

These synthetic endeavors will be crucial in generating a library of compounds for extensive structure-activity relationship (SAR) studies, ultimately leading to the identification of derivatives with superior efficacy and selectivity.

Exploration of New Biological Targets and Disease Areas

The 1,2,4-triazole scaffold is associated with a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. rsc.orgajchem-a.com For this compound, future research should aim to identify its specific biological targets and explore its therapeutic potential in a wider range of diseases.

In the realm of oncology, 1,2,4-triazole derivatives have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, such as kinases, topoisomerases, and aromatase. nih.govbldpharm.com A key research direction will be to screen this compound and its derivatives against a panel of these cancer-related enzymes. For instance, molecular docking studies on related compounds have suggested potential interactions with the tubulin-colchicine binding site, indicating a possible mechanism of action as a tubulin polymerization inhibitor. scbt.com

Beyond cancer, the antimicrobial potential of this compound warrants thorough investigation. The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The structural features of this compound make it a candidate for targeting essential microbial enzymes. For example, some triazole derivatives have shown inhibitory activity against bacterial dihydrofolate reductase.

Furthermore, the exploration of this compound's activity in other disease areas, such as inflammatory disorders and neurodegenerative diseases, could unveil novel therapeutic applications. The diverse biological activities reported for the 1,2,4-triazole class of compounds suggest that this compound may interact with a variety of biological targets yet to be discovered.

Integration of Advanced Computational Methods with Experimental Validation

The integration of computational chemistry with experimental validation is a powerful strategy to accelerate the drug discovery process for this compound. In silico techniques can provide valuable insights into the compound's properties and its interactions with biological targets, thereby guiding the design of more potent and selective derivatives. researchgate.net

Molecular docking studies can be employed to predict the binding modes of this compound and its analogs within the active sites of various enzymes. scbt.com This information is invaluable for understanding the molecular basis of its activity and for designing modifications that can enhance binding affinity. For example, docking studies on similar 1,2,4-triazole derivatives have identified key hydrogen bonding and hydrophobic interactions that are critical for their inhibitory activity. scbt.com

In addition to predicting binding, computational methods can also be used to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the designed compounds. scbt.com This early-stage evaluation of drug-likeness can help to prioritize the synthesis of compounds with favorable pharmacokinetic profiles, saving significant time and resources.

The predictions from these computational models must be rigorously validated through experimental studies. The synthesis of the predicted high-affinity compounds followed by in vitro biological assays is essential to confirm the in silico findings and to refine the computational models for greater predictive accuracy. This iterative cycle of computational design and experimental validation is a cornerstone of modern drug discovery.

Development of Structure-Based Drug Design Approaches

Building upon the integration of computational and experimental methods, the development of structure-based drug design (SBDD) approaches will be instrumental in optimizing the therapeutic potential of this compound. SBDD relies on the three-dimensional structural information of the biological target to guide the design of potent and selective inhibitors.

Once a specific biological target for this compound is identified and its crystal structure, either alone or in complex with an inhibitor, is determined, SBDD can be effectively implemented. This structural information will reveal the precise binding interactions between the compound and its target, highlighting opportunities for structural modifications to enhance these interactions.

For instance, if X-ray crystallography reveals an unoccupied pocket in the active site of the target enzyme, derivatives of this compound can be designed to incorporate functional groups that extend into this pocket, thereby increasing binding affinity and potency. Similarly, if the initial compound exhibits off-target effects, SBDD can be used to design modifications that reduce its binding to unintended targets, thus improving its selectivity and safety profile.

The successful application of SBDD has been demonstrated for other 1,2,4-triazole-based inhibitors. For example, the design of potent and selective inhibitors of BCL-2 has been guided by the crystal structure of the protein in complex with an initial lead compound. acs.org A similar approach can be envisioned for this compound once its primary biological target is elucidated.

Potential for Material Science and Catalysis Applications

Beyond its therapeutic potential, the unique chemical structure of this compound suggests its utility in the fields of material science and catalysis. The 1,2,4-triazole ring, with its multiple nitrogen atoms, can act as a ligand to coordinate with metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). nih.gov

In material science, 1,2,4-triazole derivatives have been investigated as corrosion inhibitors for various metals and alloys. nih.govresearchgate.net The nitrogen atoms in the triazole ring can adsorb onto the metal surface, forming a protective layer that prevents corrosion. nih.gov Future research could explore the efficacy of this compound and its derivatives as corrosion inhibitors for steel and other industrially important metals. nih.govlifechemicals.com Additionally, the incorporation of this compound into polymer backbones could lead to the development of new functional polymers with interesting thermal and optical properties. bldpharm.com

In the field of catalysis, the deprotonated form of 1,2,4-triazole has been shown to be an effective acyl transfer catalyst. researchgate.net The specific steric and electronic properties of this compound could be harnessed for the development of novel organocatalysts for a variety of chemical transformations. Furthermore, its ability to act as a ligand for transition metals suggests its potential use in the design of new metal-based catalysts. For instance, copper complexes of functionalized triazoles have been used as catalysts for cycloaddition reactions. rsc.org

The following table summarizes the potential applications in material science and catalysis:

Application AreaPotential Role of this compound
Material Science
Corrosion InhibitionFormation of a protective film on metal surfaces. nih.govresearchgate.netlifechemicals.com
Polymer ScienceMonomer for the synthesis of functional polymers. bldpharm.comrsc.org
Catalysis
OrganocatalysisPotential as an acyl transfer catalyst. researchgate.net
Metal-based CatalysisLigand for the synthesis of transition metal catalysts. rsc.org

Table of Compounds

Table 3: List of Mentioned Chemical Compounds

Common Name/IdentifierIUPAC Name
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amineThis compound
Fluconazole (B54011)2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Itraconazole4-(4-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Alprazolam8-Chloro-1-methyl-6-phenyl-4H- wisdomlib.orgresearchgate.netmdpi.comtriazolo[4,3-a] researchgate.netmdpi.combenzodiazepine
Ribavirin1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-1,2,4-triazole-3-carboxamide
(4-Bromophenyl)acetic acid2-(4-Bromophenyl)acetic acid
2-(4-Bromophenyl)acetonitrile2-(4-Bromophenyl)acetonitrile
Thiosemicarbazide (B42300)Hydrazine-1-carbothioamide
4-[(E)-4-Bromobenzylideneamino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione4-((E)-(4-Bromobenzylidene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Q & A

Q. What are the standard synthetic routes for 5-(4-bromobenzyl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, a related triazole derivative was prepared by heating 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines at 120–140°C for 8–15 hours . Optimization may involve adjusting solvents (e.g., ethanol with glacial acetic acid as a catalyst), reaction time, and microwave-assisted synthesis to enhance yield and reduce time . Purity is monitored using TLC with hexane/ethyl acetate (7:3) as the mobile phase .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : Confirm structure via 1^1H and 13^{13}C NMR, focusing on aromatic protons (7–8 ppm for bromobenzyl) and triazole NH2_2 (~5–6 ppm).
  • Mass spectrometry : Use ESI-MS to verify molecular weight (expected [M+H]+^+ for C9_9H8_8BrN4_4: ~267 Da).
  • X-ray crystallography : Refine crystal structures using SHELXL for small-molecule systems . For example, a related triazole derivative (PDB: 2OAZ) was resolved with an R-factor of 0.048, highlighting the importance of high-resolution data .

Q. What safety protocols are critical when handling this compound?

  • Protective equipment : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods due to potential toxicity .
  • Waste disposal : Segregate halogenated waste (bromine content) and consult certified disposal services .
  • Storage : Store at –20°C for long-term stability, as recommended for structurally similar triazoles .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like bacterial methionine aminopeptidase (MetAP). A study on triazole inhibitors showed Ki values <1 nM against HsMetAP2 via metal coordination in the active site .
  • QSAR models : Correlate substituent effects (e.g., bromobenzyl vs. nitro groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. What in vitro assays are suitable for evaluating its antimicrobial or antitrypanosomal activity?

  • Trypanocidal assays : Measure IC50_{50} against Trypanosoma brucei using resazurin-based viability assays, as done for megazol derivatives .
  • Antibacterial screens : Test MIC values against Staphylococcus aureus or E. coli via broth microdilution, referencing triazole-thioether compounds with IC50_{50} <10 µg/mL .

Q. How can structural modifications enhance selectivity for bacterial vs. human targets?

  • Bioisosteric replacement : Replace the bromobenzyl group with fluorophenyl or nitroimidazole moieties to improve target affinity, as seen in trypanocidal triazoles .
  • Metal coordination studies : Use ITC or X-ray crystallography to assess binding to MetAP’s dinuclear metal centers, which showed selectivity for Co(II)- over Mn(II)-bound enzymes .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability.
  • Metabolic stability tests : Use liver microsomes to assess compound degradation, as instability may explain discrepancies in IC50_{50} values .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 minutes vs. 8 hours) and increases purity (>95%) .
  • Flow chemistry : Continuous reactors minimize side products for halogenated intermediates .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm binding to MetAP by monitoring protein stability after compound treatment .
  • CRISPR knockouts : Use MetAP-deficient bacterial strains to verify on-target effects .

Q. What analytical techniques resolve batch-to-batch variability?

  • HPLC-PDA : Quantify impurities using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
  • Elemental analysis : Verify bromine content (±0.3% deviation) to ensure stoichiometric consistency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine

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